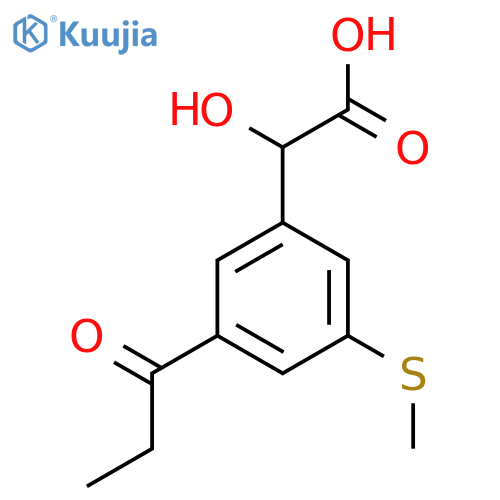Cas no 1806660-32-1 (3-(Methylthio)-5-propionylmandelic acid)

1806660-32-1 structure
商品名:3-(Methylthio)-5-propionylmandelic acid
CAS番号:1806660-32-1
MF:C12H14O4S
メガワット:254.302162647247
CID:4940049
3-(Methylthio)-5-propionylmandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Methylthio)-5-propionylmandelic acid
-
- インチ: 1S/C12H14O4S/c1-3-10(13)7-4-8(11(14)12(15)16)6-9(5-7)17-2/h4-6,11,14H,3H2,1-2H3,(H,15,16)
- InChIKey: WURSKIRNJCOQIE-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=C(C(CC)=O)C=C(C=1)C(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 254.06128010 g/mol
- どういたいしつりょう: 254.06128010 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.9
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ぶんしりょう: 254.30
3-(Methylthio)-5-propionylmandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015026922-1g |
3-(Methylthio)-5-propionylmandelic acid |
1806660-32-1 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
3-(Methylthio)-5-propionylmandelic acid 関連文献
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
1806660-32-1 (3-(Methylthio)-5-propionylmandelic acid) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
